![molecular formula C18H19N5O B6968844 [3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6968844.png)
[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-pyrimidin-5-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-pyrimidin-5-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole ring fused with a piperidine and pyrimidine moiety, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-pyrimidin-5-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the introduction of the piperidine and pyrimidine groups. Common reagents used in these reactions include various halides, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-pyrimidin-5-ylmethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halides, amines, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce a range of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-pyrimidin-5-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a promising candidate for drug development.
Industry
In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials.
Wirkmechanismus
The mechanism of action of [3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-pyrimidin-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [6-methyl-1H-benzimidazol-2-yl]piperidine
- [1H-benzimidazol-2-yl]pyrimidine
- [piperidin-1-yl]pyrimidine
Uniqueness
Compared to these similar compounds, [3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-pyrimidin-5-ylmethanone stands out due to its unique combination of structural features. The presence of both benzimidazole and pyrimidine rings, along with the piperidine moiety, provides a versatile framework for various chemical modifications and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-pyrimidin-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-4-5-15-16(7-12)22-17(21-15)13-3-2-6-23(10-13)18(24)14-8-19-11-20-9-14/h4-5,7-9,11,13H,2-3,6,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYQCHHQJYHSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCCN(C3)C(=O)C4=CN=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
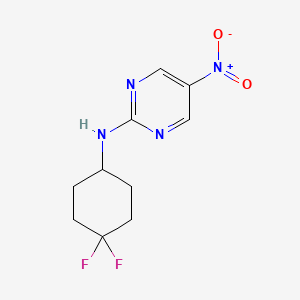
![N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrimidine-5-carboxamide](/img/structure/B6968769.png)
![[2-(3-Methoxyphenyl)morpholin-4-yl]-pyrimidin-5-ylmethanone](/img/structure/B6968774.png)
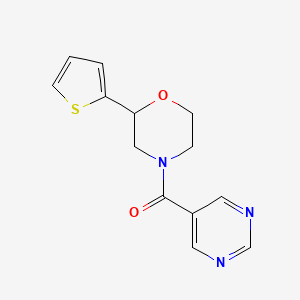
![[1-Oxo-1-(2,2,2-trifluoroethylamino)propan-2-yl] 2-hydroxy-3-phenylbutanoate](/img/structure/B6968790.png)
![3-[4-(4-Chlorophenyl)-4-fluoropiperidin-1-yl]sulfonyl-5-fluoropyridine](/img/structure/B6968795.png)
![(5-Chloropyrazolo[1,5-a]pyridin-2-yl)-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B6968801.png)
![1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-methoxypropan-2-ol](/img/structure/B6968820.png)
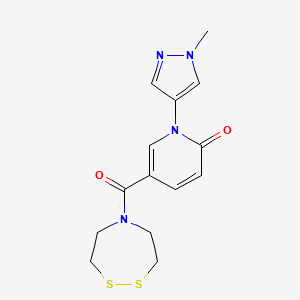
![N,N-dimethyl-4-[[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]amino]pyridine-2-carboxamide](/img/structure/B6968851.png)
![2,5-Dimethyl-4-[3-(1-methylpyrazol-4-yl)propylsulfamoyl]furan-3-carboxylic acid](/img/structure/B6968859.png)
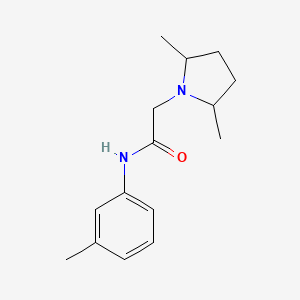
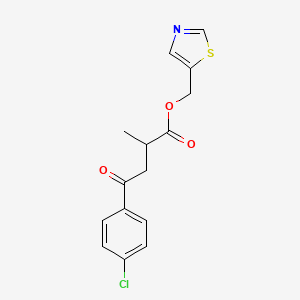
![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B6968874.png)
